2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile
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Overview
Description
2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile typically involves the reaction of 2-ethoxy-4-formylphenol with benzonitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through the formation of an ether linkage between the phenol and the benzonitrile moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-[(2-Ethoxy-4-carboxyphenoxy)methyl]benzonitrile.
Reduction: 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzylamine.
Substitution: 2-[(2-Substituted-4-formylphenoxy)methyl]benzonitrile.
Scientific Research Applications
2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The formyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxy-4-formylphenoxy)methyl]benzonitrile
- 2-[(2-Ethoxy-4-hydroxyphenoxy)methyl]benzonitrile
- 2-[(2-Ethoxy-4-methylphenoxy)methyl]benzonitrile
Uniqueness
2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile is unique due to the presence of both an ethoxy group and a formyl group, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2-[(2-ethoxy-4-formylphenoxy)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-20-17-9-13(11-19)7-8-16(17)21-12-15-6-4-3-5-14(15)10-18/h3-9,11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPDHFOLUWOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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